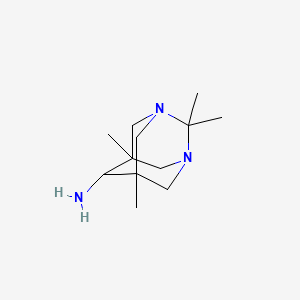
(1r,3r,5R,7S)-2,2,5,7-tetramethyl-1,3-diazaadamantan-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1r,3r,5R,7S)-2,2,5,7-tetramethyl-1,3-diazaadamantan-6-amine” is a derivative of adamantane, which is a type of diamondoid and the simplest structural form of the carbon cage molecule . Adamantane derivatives have been widely studied for their potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of adamantane derivatives can be quite complex due to the three-dimensional arrangement of the carbon atoms . The specific structure of “this compound” would likely involve a tetramethylated adamantane core with diaza (nitrogen) substitutions .Chemical Reactions Analysis
Adamantane and its derivatives are known to undergo various chemical reactions, including substitution, addition, and rearrangement reactions . The specific reactions that “this compound” might undergo would depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can vary widely depending on their specific chemical structure . These properties could include factors such as boiling point, density, and acidity .Aplicaciones Científicas De Investigación
Oxidation to Nitroxide Radicals
Toda, Mori, and Murayama (1972) explored the oxidation of hindered secondary amines, leading to the production of nitroxide radicals. This research is relevant for understanding the chemical properties and potential reactivity of complex amines in oxidative environments, which can be fundamental in the synthesis of new organic compounds with specific magnetic or electronic properties (T. Toda, E. Mori, K. Murayama, 1972).
Synthesis of Diazepines
Reisinger and Wentrup (1996) demonstrated the synthesis of stable 1H-1,3-diazepines through the photolysis of substituted azido- or tetrazolo-pyridines. This process outlines a method that could potentially be adapted for the synthesis of related complex diazaadamantane derivatives (A. Reisinger, C. Wentrup, 1996).
Synthesis of Hexahydro-1,4-diazepine Derivatives
Kato, Harada, and Morie (1997) described an efficient method for synthesizing hexahydro-1,4-diazepine derivatives, which are part of the structural family to which the specified compound belongs. This study highlights the importance of chiral intermediates in the synthesis of complex amine derivatives (S. Kato, H. Harada, T. Morie, 1997).
Competitive NMR Study of Complexation
Keypour, Zebarjadian, Rezaeivala, and Afkhami (2014) conducted a competitive NMR study to understand the complexation of ions with branched amines. This research could provide insights into the binding and complexation behavior of related tetramethyl-diazaadamantan derivatives with metal ions or other chemical entities (H. Keypour, M. H. Zebarjadian, M. Rezaeivala, A. Afkhami, 2014).
Synthesis of (4R,5S,6S,7R)-Hexahydro-5,6-dihydroxy-2H-1,3-diazepin-2-ones
Schreiner and Pruckner (1997) outlined a synthetic route to 1,3,4,7-tetrasubstituted hexahydro-5,6-dihydroxy-2H-1,3-diazepin-2-ones, useful intermediates for developing pharmaceuticals. This methodology might be applicable for the synthesis of structurally related compounds to explore their potential pharmacological properties (E. Schreiner, A. Pruckner, 1997).
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetDipeptidyl peptidase 4 (DPP-4) , an enzyme involved in glucose metabolism.
Mode of Action
Compounds with similar structures have been found to inhibit the dpp-4 enzyme . This inhibition could potentially lead to an increase in incretin levels, which in turn stimulate insulin secretion and inhibit glucagon release, thereby regulating blood glucose levels.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2,5,7-tetramethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3/c1-10(2)14-5-11(3)6-15(10)8-12(4,7-14)9(11)13/h9H,5-8,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUACHUOBUQSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N2CC3(CN1CC(C2)(C3N)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

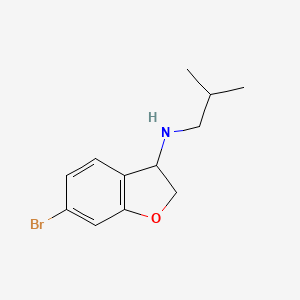
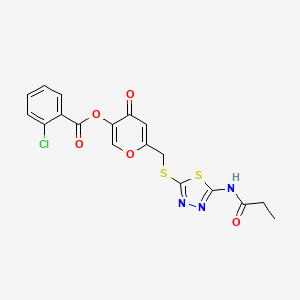
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methylbenzamide](/img/structure/B2913681.png)
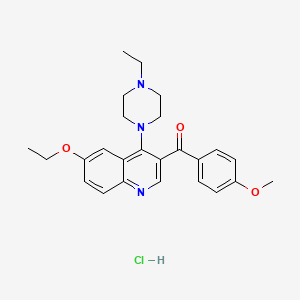
![3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2913683.png)
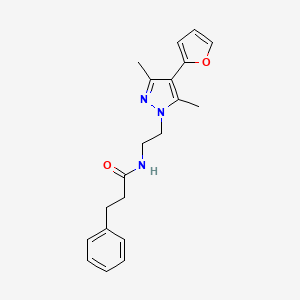

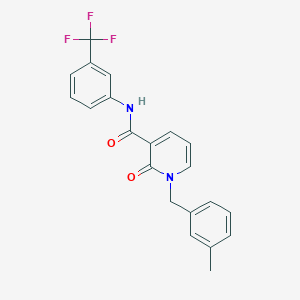
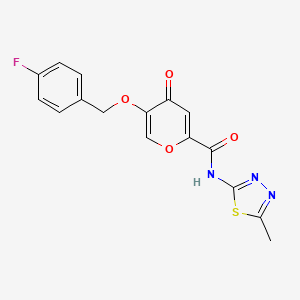
![N-(furan-2-ylmethyl)-2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylbutanamide](/img/structure/B2913694.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2913696.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2913697.png)
![(Z)-2-Cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2913698.png)
